molecular formula C23H24N4O2 B2826678 N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide CAS No. 1024523-14-5

N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide

Cat. No.: B2826678
CAS No.: 1024523-14-5
M. Wt: 388.471
InChI Key: RNQCIMAYXUALOD-UHFFFAOYSA-N
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Description

N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: The development of new synthetic procedures for related compounds, such as pyrazole and pyrazolone derivatives, underscores the importance of innovative chemical methodologies. For instance, the synthesis of 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones through the thiation of specific carboxamides and subsequent cyclization highlights advanced synthetic strategies (Vicentini et al., 1994).
  • Molecular Structure: Studies on the molecular structures of formamide derivatives, including X-ray crystallography and NMR spectroscopy, provide valuable insights into the configurations and electronic properties of these compounds. The characterization of N-(pyrazol-1-yl) formamide and N-(indazol-1-yl) formamide elucidates the Z configuration of the amide bond, contributing to a deeper understanding of molecular interactions (Salazar et al., 1993).

Biological Activity and Applications

  • Design and Biological Activity: The target-based design and synthesis of new pyrazole amide derivatives for potential insecticidal activity, as demonstrated by the promising effects of specific compounds against Helicoverpa armigera, illustrate the potential for agricultural applications. The structural confirmation and preliminary bioassay results emphasize the role of chemical design in developing new agrochemicals (Xi-le Deng et al., 2016).
  • Electrochemical Properties: The study of the polarographic behavior of arylazo pyrazoles in various solutions contributes to the understanding of the electrochemical properties of similar compounds. The mechanism proposed based on the reduction of these compounds could inform the development of electrochemical sensors or materials (Ravindranath et al., 1983).

Properties

IUPAC Name

1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-13-8-6-7-9-17(13)25-22(29)24-14-10-11-15-16(12-14)20(28)18-19(15)27(5)26-21(18)23(2,3)4/h6-12H,1-5H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQCIMAYXUALOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)C4=C(C3=O)C(=NN4C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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